![molecular formula C29H29N3O4S B3020402 Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate CAS No. 532970-87-9](/img/structure/B3020402.png)

Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. For instance, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate was achieved through a condensation reaction followed by a reduction process, utilizing reagents such as ethyl anthranillate and 2-(2-nitrobenzamido)propanoic acid . Similarly, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate involved a two-step process starting from dibenzoylmethane, leading to various fused pyrimidin-4-ones . These examples demonstrate the intricate nature of organic synthesis and the creativity required to construct complex molecules.

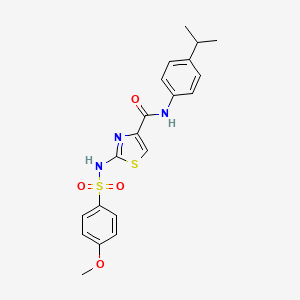

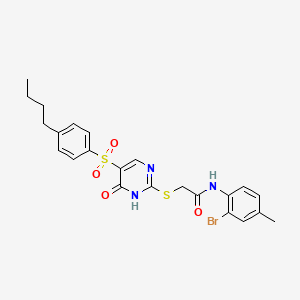

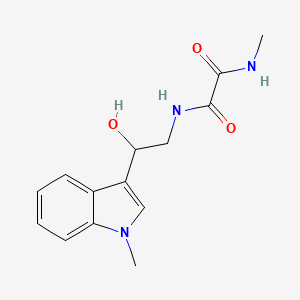

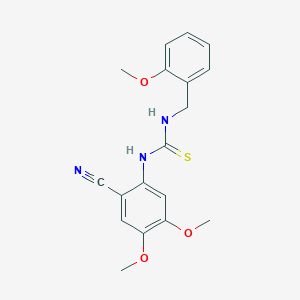

Molecular Structure Analysis

The molecular structure of organic compounds is typically elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of novel phenylazopyrimidone dyes was characterized using UV-vis, FT-IR, and 1H NMR spectroscopy . The detailed structural analysis allows researchers to confirm the identity of synthesized compounds and understand their molecular frameworks, which is crucial for further applications and studies.

Chemical Reactions Analysis

Organic compounds can undergo a variety of chemical reactions, depending on their functional groups and molecular structure. The reactivity of ethyl 4-(2,3-diphenyl-5-methoxybenzofuran-6-yl)- and 4-(2,3-diphenyl-6-methoxybenzofuran-5-yl)-2,4-diketobutanoates was explored through reactions with hydrazine hydrate, semicarbazide chloride, and hydroxylammonium chloride, among others, yielding pyrazoles, isoxazoles, amides, and mixed azo compounds . These reactions highlight the versatility of organic compounds and their potential for generating diverse derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure and the nature of their substituents. The effect of varying pH and solvent on the absorption ability of phenylazopyrimidones was examined, revealing the impact of electron-withdrawing and electron-donating groups on their properties . Additionally, the solvate formation, as seen in the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate, can significantly alter the physical characteristics of the compound .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

The compound involves an indole nucleus, which is known to undergo electrophilic substitution due to excessive π-electrons delocalization . Additionally, the compound contains a benzoyl group, which is involved in reactions such as oxidative cross-coupling with indoles, electrophilic/nucleophilic halogenation, cyclization with alkynyl ketones, Lewis base catalyzed hydrosilylation, stereoselective reduction, and intramolecular Michael addition reactions .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

Given the broad biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Zukünftige Richtungen

The development of new antibacterial agents that have a mechanism of action different from traditional antibiotics is a key area of research . Compounds with similar structures to the one you mentioned are being studied for their potential as novel antibacterial agents . The results obtained from docking studies were in accordance with in vitro results, suggesting these compounds could be potent molecules for further study .

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O4S/c1-3-36-29(35)22-12-14-23(15-13-22)31-27(33)19-37-26-18-32(25-7-5-4-6-24(25)26)17-16-30-28(34)21-10-8-20(2)9-11-21/h4-15,18H,3,16-17,19H2,1-2H3,(H,30,34)(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCWFNJIEIBWBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020325.png)

![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B3020329.png)

![1-[Methoxy(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B3020330.png)

![Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B3020334.png)